N-Acetylsulfanilyl chloride

Catalog No.
S584936
CAS No.
121-60-8
M.F
C8H8ClNO3S
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylsulfanilyl chloride

CAS Number

121-60-8

Product Name

N-Acetylsulfanilyl chloride

IUPAC Name

4-acetamidobenzenesulfonyl chloride

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

GRDXCFKBQWDAJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Solubility

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE

Synonyms

4-(Acetylamino)benzene-2,3,5,6-sulfonyl Chloride; NSC 127860; ASC; 4-(Acetylamino)phenylsulfonyl Chloride; p-Acetamidophenylsulfonyl Chloride; N-Acetylsulfanilyl Chloride; Dagenan Chloride; N-(4-Chlorosulfonylphenyl)acetamide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl

Application in Organic Synthesis

Field: Organic Chemistry

Application Summary: N-Acetylsulfanilyl chloride is used as an organic building block in the synthesis of various organic compounds .

Methods of Application: The specific methods of application can vary depending on the target compound. Generally, it involves reaction with other organic compounds under suitable conditions .

Results or Outcomes: The outcomes can vary widely depending on the specific reactions. In general, it allows for the synthesis of a wide range of organic compounds .

Use in Photocatalysis

Field: Photocatalysis

Application Summary: N-Acetylsulfanilyl chloride has been used in photocatalytic reactions. It has been used to selectively generate different products from S-arylthioacetates simply by varying the excitation light .

Methods of Application: The method involves using a specific type of carbon nitride, potassium poly(heptazine imide), as a photocatalyst. The reaction outcomes can be altered by changing the color of the incident light .

Results or Outcomes: The study demonstrated that arylchlorides are produced under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light .

Use in Drug Screening

Field: Pharmacology

Application Summary: N-Acetylsulfanilyl chloride has been investigated for use in the screening of patients undergoing screening or surveillance colonoscopy .

Use in the Preparation of Sulfanilamide and Its Derivatives

Field: Pharmaceutical Chemistry

Application Summary: N-Acetylsulfanilyl chloride is used in the preparation of sulfanilamide and its derivatives, which are intermediates to produce sulfa drugs .

Results or Outcomes: These drugs are used in the prevention and treatment of bacterial infections, diabetes mellitus, edema, hypertension, and gout .

Use in the Synthesis of N1,N1-Dimethylsulfanilamide

Application Summary: N-Acetylsulfanilyl chloride is used in the synthesis of N1,N1-dimethylsulfanilamide as the internal standard in a reaction . The reaction is used to determine tramadol and its O-desmethylated metabolite in blood plasma .

Use in the Synthesis of Stable Isotopes

Field: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Summary: Stable isotopes (e.g., 13 C, 15 N) have been used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies to quantify and identify metabolites of pollutants in complex matrices . N-Acetylsulfanilyl chloride plays a role in these processes .

N-Acetylsulfanilyl chloride is an organic compound with the molecular formula C8H8ClNO3SC_8H_8ClNO_3S and a molecular weight of 233.67 g/mol. It is classified as a sulfonyl chloride and is notable for its role in the synthesis of various sulfanilamide derivatives, which are crucial intermediates in the production of sulfa drugs used to treat bacterial infections and other medical conditions . The compound appears as an off-white to slightly grey granular crystalline powder and is recognized by its CAS number 121-60-8 .

, primarily involving nucleophilic substitution due to the presence of the sulfonyl chloride group. Key reactions include:

  • Formation of Sulfanilamides: Reacting with amines leads to the formation of sulfanilamide derivatives, which are utilized in various pharmaceutical applications.
  • Hydrolysis: In aqueous environments, N-acetylsulfanilyl chloride can undergo hydrolysis, resulting in the formation of N-acetylsulfanilic acid and hydrochloric acid .

The biological activity of N-acetylsulfanilyl chloride is largely attributed to its derivatives, particularly sulfanilamides. These compounds exhibit antibacterial properties by inhibiting bacterial folic acid synthesis, thus preventing bacterial growth. Additionally, some derivatives have been studied for their potential in treating conditions such as diabetes mellitus, edema, hypertension, and gout .

N-Acetylsulfanilyl chloride can be synthesized through several methods:

  • Reaction with Chlorosulfonic Acid: Acetanilide is treated with excess chlorosulfonic acid at elevated temperatures (around 55°C) to yield N-acetylsulfanilyl chloride .
  • Acid Chloride Method: The compound can also be synthesized by reacting acetanilide with thionyl chloride or phosphorus pentachloride under controlled conditions .

N-Acetylsulfanilyl chloride has diverse applications, including:

  • Pharmaceutical Industry: It serves as an intermediate for the synthesis of various sulfa drugs.
  • Dyes and Pigments: The compound is utilized in the preparation of dyes due to its reactive functional groups.
  • Research: It is used in biochemical studies and drug development processes .

Interaction studies involving N-acetylsulfanilyl chloride have focused on its pharmacological effects and potential drug interactions. For instance, it has been investigated for its efficacy in patients undergoing colonoscopy screening, indicating its relevance in clinical settings . Additionally, studies have shown that its derivatives can interact with various biological targets, influencing metabolic pathways.

N-Acetylsulfanilyl chloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
SulfanilamideC7H9N3O3SC_7H_9N_3O_3SAntibacterial agent; lacks acetyl group
AcetanilideC8H9NOC_8H_9NOPrecursor; lacks sulfonyl chloride functionality
SulfathiazoleC11H12N4O2SC_{11}H_{12}N_{4}O_{2}SContains thiazole ring; used as an antibiotic
SulfacetamideC8H10N4O3SC_8H_{10}N_4O_3SSimilar structure; used for urinary tract infections

N-Acetylsulfanilyl chloride is unique due to its specific functional groups that allow for versatile chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Dry Powder
Light tan solid; [Merck Index] Off-white powder; [MSDSonline]

Color/Form

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM
THICK, LIGHT TAN PRISMS FROM BENZENE
LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.9913420 g/mol

Monoisotopic Mass

232.9913420 g/mol

Heavy Atom Count

14

Odor

SLIGHT ODOR OF ACETIC ACID

Appearance

Powder

Melting Point

149 °C

UNII

LIX4M9AIVM

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 183 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 182 of 183 companies with hazard statement code(s):;
H314 (52.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (29.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (46.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (46.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

121-60-8

Wikipedia

N-acetylsulfanilyl chloride

Methods of Manufacturing

REACTION OF ACETANILIDE WITH EXCESS CHLOROSULFONIC ACID AT ELEVATED TEMPERATURES
PREPD BY SULFONATION OF ACETANILIDE: STEWART, J CHEM SOC 121, 2558 (1922); SMILES, STEWART, ORG SYN COLL VOL 1 (2ND ED, 1941) P 8.

General Manufacturing Information

Other (requires additional information)
Benzenesulfonyl chloride, 4-(acetylamino)-: ACTIVE
BENZENE AND ETHER ARE POOR SOLVENTS FOR PURIFICATION BY RECRYSTALLIZATION. MUCH BETTER RESULTS ARE OBTAINED BY USING CHLOROFORM OR ETHYLENE DICHLORIDE. COMPARE NORTHEY, SULFONAMIDES (NEW YORK, 1948) P 12.

Dates

Modify: 2023-08-15

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